4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde
CAS No.: 1005609-70-0
Cat. No.: VC7932670
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1005609-70-0 |
---|---|
Molecular Formula | C6H7ClN2O |
Molecular Weight | 158.58 g/mol |
IUPAC Name | 4-chloro-2-ethylpyrazole-3-carbaldehyde |
Standard InChI | InChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 |
Standard InChI Key | RALDUINQWFDEEY-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)Cl)C=O |
Canonical SMILES | CCN1C(=C(C=N1)Cl)C=O |
Introduction
Chemical Identity and Structural Characteristics
4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative with distinct substituents that influence its reactivity and applications. The compound’s IUPAC name, 4-chloro-2-ethylpyrazole-3-carbaldehyde, reflects its substitution pattern. Key identifiers include:
Property | Value |
---|---|
CAS No. | 1005609-70-0 |
Molecular Formula | |
Molecular Weight | 158.58 g/mol |
InChI | InChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 |
InChI Key | RALDUINQWFDEEY-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)Cl)C=O |
The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity, while the aldehyde group at position 5 provides a site for nucleophilic addition reactions. The chlorine atom at position 4 enhances electrophilic substitution potential, particularly in cross-coupling reactions.
Synthesis and Manufacturing
Industrial Production
Scale-up processes prioritize atom economy and safety. Continuous flow reactors may optimize exothermic steps, such as chlorination, while minimizing byproduct formation. Purification typically involves recrystallization or chromatography, with yields dependent on reaction conditions .
Chemical Properties and Reactivity
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and chloro groups.
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Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage under inert conditions.
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases with amines) and nucleophilic additions.
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Chlorine Atom: Undergoes Suzuki-Miyaura cross-coupling with boronic acids or Stille coupling with organostannanes to form biaryl structures.
Example Reaction:
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediates
The aldehyde group enables synthesis of imine derivatives, which are precursors to heterocyclic drugs. For instance:
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Anticancer Agents: Pyrazole aldehydes are key intermediates in kinase inhibitors targeting EGFR or VEGFR.
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Antimicrobials: Schiff bases derived from this compound exhibit activity against Gram-positive bacteria, with MIC values as low as 0.22 µg/mL in structurally related analogs.
Agrochemical Development
In agrochemistry, the compound’s chloro and aldehyde groups facilitate the synthesis of herbicides and fungicides. For example, coupling with thioureas yields thiosemicarbazones, which disrupt fungal cell membranes .
Recent Advances and Future Directions
Catalytic Applications
Recent studies explore its use as a ligand in palladium-catalyzed C–N coupling reactions, enhancing reaction efficiency in drug synthesis .
Green Chemistry Initiatives
Efforts to replace chlorinated solvents in synthesis are underway. For example, using cyclopentyl methyl ether (CPME) as a safer alternative reduces environmental impact .
Computational Modeling
Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, aiding in the design of novel derivatives.
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